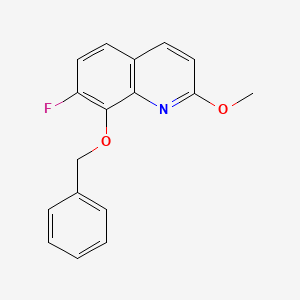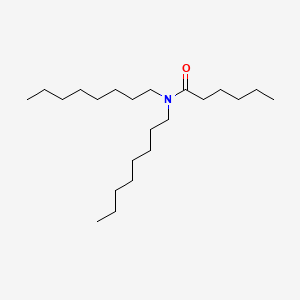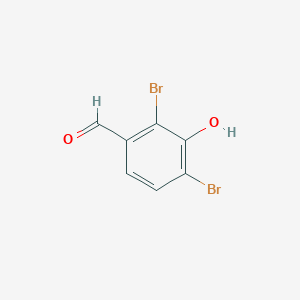
2,4-Dibromo-3-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 4th positions, and a hydroxyl group is substituted at the 3rd position. This compound is known for its crystalline structure and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-hydroxybenzaldehyde typically involves the bromination of 3-hydroxybenzaldehyde. One common method includes the use of bromine in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound often employs a continuous pipeline reaction device. This method involves the bromination of p-cresol with bromine, followed by hydrolysis and dehydration. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 2,4-Dibromo-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace bromine atoms.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehydes .
科学研究应用
2,4-Dibromo-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of 2,4-Dibromo-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group and aldehyde functionality allow it to form Schiff bases with amines, which can further interact with metal ions to form complexes. These complexes exhibit various biological activities, including antimicrobial and anticancer properties. The bromine atoms enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis .
相似化合物的比较
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with only one bromine atom.
3,5-Dibromo-4-hydroxybenzaldehyde: Another dibromo derivative with different substitution positions.
2,4-Dibromophenol: Lacks the aldehyde group but has similar bromine substitution.
Uniqueness: 2,4-Dibromo-3-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to form Schiff bases and metal complexes makes it particularly valuable in medicinal chemistry and material science .
属性
分子式 |
C7H4Br2O2 |
|---|---|
分子量 |
279.91 g/mol |
IUPAC 名称 |
2,4-dibromo-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H |
InChI 键 |
LQCAKAMORITCCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C=O)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



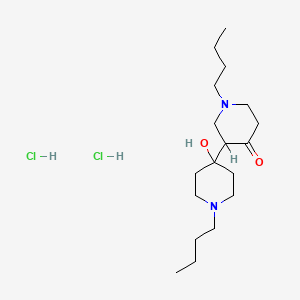
![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
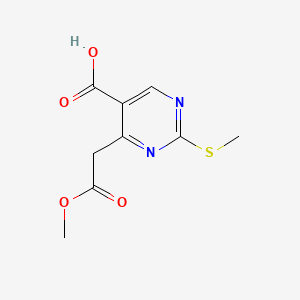
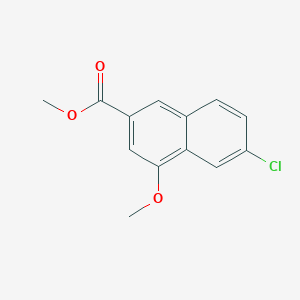

![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

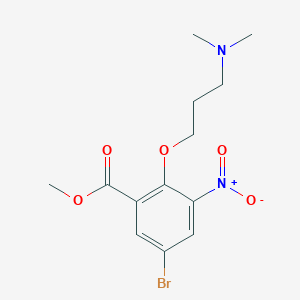
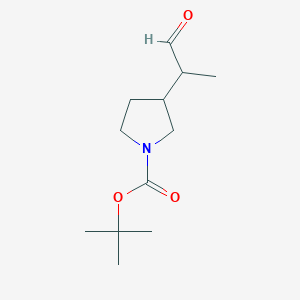

![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
